molecular formula C4H2I2N2 B123192 2,5-Diiodopyrazine CAS No. 1093418-77-9

2,5-Diiodopyrazine

Cat. No. B123192
M. Wt: 331.88 g/mol
InChI Key: MMKAQOLNUBDHRF-UHFFFAOYSA-N
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Description

2,5-Diiodopyrazine is a derivative of the pyrazine family, a class of organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4 of the ring. Pyrazines are known for their diverse chemical properties and applications, particularly in the synthesis of dyes, pharmaceuticals, and other functional materials. The substitution of hydrogen atoms at the 2 and 5 positions of the pyrazine ring with iodine atoms results in 2,5-diiodopyrazine, which can serve as an intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves reactions that introduce various functional groups to the pyrazine ring. For instance, the oxidative coupling reaction of 2,3-diamino-3-(phenylthio)acrylonitrile leads to the formation of 2,5-diamino-3,6-dicyanopyrazine, a compound with strong fluorescent properties and potential as a synthetic intermediate for fluorescent dye chromophores . Although not directly related to 2,5-diiodopyrazine, this synthesis pathway highlights the reactivity of the pyrazine ring and the possibility of introducing halogen atoms such as iodine through appropriate synthetic routes.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can significantly influence their physical and chemical properties. For example, 2,5-distyrylpyrazine, a related compound, has been shown to have a non-planar structure with the pyrazine ring forming a dihedral angle with the attached benzene rings . This structural feature is important for the photo-polymerizability of the compound. In the case of 2,5-diiodopyrazine, the presence of iodine atoms is likely to affect the electronic distribution and steric hindrance, which can influence the reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which can alter their electronic and steric properties. For example, alkylation of amino groups on a pyrazine ring can cause a bathochromic shift, while acylation can lead to a hypsochromic shift . Reactions of 2,3-dichloro-5,6-dicyanopyrazine with amines result in mono-substituted or bis-substituted products, demonstrating the reactivity of halogenated pyrazines . These reactions are indicative of the types of chemical transformations that 2,5-diiodopyrazine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structures. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the absorption and fluorescent properties of these compounds . The crystal structure of 2,5-dichloro-3-methoxypyrazine provides insights into the bond distances and angles that are consistent with literature values for pyrazine derivatives . While specific data on 2,5-diiodopyrazine is not provided, the properties of related compounds suggest that it would exhibit distinct physical and chemical characteristics due to the presence of iodine atoms, which are large and polarizable.

Scientific Research Applications

Biological Activity and Synthesis

  • 2,5-Diketopiperazines (DKPs), including 2,5-diiodopyrazine, are recognized for their diverse biological activities and potential in drug discovery. They exhibit a range of bioactivities, such as anti-tumor, neuroprotective, immune and metabolic regulatory, and anti-inflammatory effects, among others. These characteristics stem from their structural properties, including their rigid structure and chiral nature (Wang et al., 2013).

Marine Originated 2,5-DKPs

  • 2,5-Diiodopyrazine variants have been obtained from marine organisms, contributing to the structural diversity and bioactivity of marine-derived compounds. Studies have focused on structure characterizations, biological properties, and biosynthetic processes of these compounds (Huang et al., 2014).

Taste and Bioactivity in Food and Beverages

  • 2,5-Diiodopyrazine and related compounds have been found in various foods and beverages, contributing to taste (e.g., bitter, astringent) and displaying bioactivities like antibacterial and antifungal effects. Their presence in food is linked to natural products and fermentation processes (Borthwick & Da Costa, 2017).

Fluorescent Properties in Dyes

  • Derivatives of 2,5-diiodopyrazine, such as 2,5-diamino-3,6-dicyanopyrazine, have been explored for their potential in creating functional dye materials due to their strong fluorescence. This property is significant for applications in materials science and photophysics (Shirai et al., 1998).

Antiviral Properties

  • Certain 2,5-diketopiperazine derivatives have shown potential as anti-influenza agents. They have been evaluated for their ability to inhibit viral propagation, highlighting the significance of 2,5-diiodopyrazine structures in antiviral research (Winyakul et al., 2022).

Peptide Mimic Scaffolds

  • 2,5-Diiodopyrazine structures have been used as scaffolds in peptide science, particularly in mimicking protein secondary structures. Their applications extend to drug discovery, catalysis, and material science, leveraging their pre-organized structure and functional group diversity (Zhao & Schafmeister, 2015).

properties

IUPAC Name

2,5-diiodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I2N2/c5-3-1-7-4(6)2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKAQOLNUBDHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diiodopyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JM L'Helgoual'Ch, G Bentabed-Ababsa… - …, 2008 - thieme-connect.com
The deproto-metalation reactions of pyrimidine and pyrazine were regioselectively carried out using lithium tris (2, 2, 6, 6-tetramethylpiperidino) cadmate in tetrahydrofuran at room …
Number of citations: 9 www.thieme-connect.com
Q Ren, CG Reedy, EA Terrell, JM Wieting… - The Journal of …, 2012 - ACS Publications
The effective conjugation of ortho and ortho-alt-para-arylene ethynylenes, with appropriately positioned pyridine and pyrazine heterocycles, increases upon binding to Ag(I) and Pd(II) …
Number of citations: 11 pubs.acs.org
RE Mulvey - Dalton Transactions, 2013 - pubs.rsc.org
This perspective article takes an alternative look at alkali-metal-mediated chemistry (exchange of a relatively inert C–H bond for a more reactive C–metal bond by a multicomponent …
Number of citations: 91 pubs.rsc.org
ZR Kehoe, GR Woller, ED Speetzen… - The Journal of …, 2018 - ACS Publications
The electronic properties of a pyrazine-containing arylene ethynylene unit are influenced by hydrogen bond and halogen bond donors that are held in proximity of the pyrazine rotor. …
Number of citations: 6 pubs.acs.org
N Plé, C Fruit - Metalation of Azines and Diazines, 2013 - Springer
We report herein the main results, described during the last decade, dealing with the metalation methods of pyrazine and quinoxaline derivatives. These intermediate compounds play a …
Number of citations: 5 link.springer.com
F Mongin, M Uchiyama - Current Organic Chemistry, 2011 - ingentaconnect.com
TMP-cadmiate: A Base for Efficient and Chemoselective Deprotonative Metallation Reactions of Aromatic Compounds Page 1 2340 Current Organic Chemistry, 2011, 15, 2340-2361 …
Number of citations: 45 www.ingentaconnect.com
SE Baillie, VL Blair, DC Blakemore, D Hay… - Chemical …, 2012 - pubs.rsc.org
Comparing the reactivity of the related lithium zincates [(THF)LiZn(TMP)tBu2] (1) and [(PMDETA)LiZntBu3] (2) towards pyrazine discloses two new bimetallic approaches for the …
Number of citations: 49 pubs.rsc.org
J Zhang, J Wang, X Xu, S Chen, Q Zhang… - Journal of Materials …, 2015 - pubs.rsc.org
Organic semiconductor materials with one-dimensional (1D) radial (core–shell) heterojunction structures are highly desired for their expected excellent optoelectronic properties. …
Number of citations: 17 pubs.rsc.org
M Fultz, W Rollyson, JJ Li - Heterocyclic Chemistry in Drug …, 2013 - ndl.ethernet.edu.et
Pyrazine is a colorless solid with a melting point of 54-55 C and a boiling point of 115 C. It turns to a light-amber color upon exposure to air and/or light. Pyrazine is miscible with water. …
Number of citations: 1 ndl.ethernet.edu.et
CJ Dubois Jr - 2003 - search.proquest.com
A family of alternating bis-3, 4-ethylenedioxythiophene (bi-EDOT) and functionalized pyridine donor-acceptor conjugated polymers have been prepared via electropolymerization of …
Number of citations: 4 search.proquest.com

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